molecular formula C14H20Cl2N2 B2429831 (1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride CAS No. 2216750-94-4

(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride

Cat. No. B2429831
CAS RN: 2216750-94-4
M. Wt: 287.23
InChI Key: IOEPVAZKIXSFMB-BTKACTONSA-N
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Description

“(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3’-indoline] dihydrochloride” is a chemical compound with a complex structure. It has a molecular formula of C7H13NO . The compound is part of the azabicyclo octane family, which are known for their high density and potential for high detonation properties .


Synthesis Analysis

The synthesis of azabicyclo octanes can be achieved through various methods. One approach involves a solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade . Another method involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for a similar compound, “(1R,3r,5S)-8-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-3-carboxylic acid”, is 1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-8-4-5-9(11)7-10(6-8)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)/t8-,9+,10+,11? .


Chemical Reactions Analysis

The chemical reactions involving azabicyclo octanes can be complex and varied. For instance, a reaction involving 2 H2 and C8H10 can yield C8H14 . The exact reactions that “(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3’-indoline] dihydrochloride” undergoes would depend on the specific conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 229.6±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 35.3±0.3 cm3 .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

A study by Mandzhulo et al. (2016) focused on the chemical synthesis of 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, closely related to the compound of interest, highlighting the methodologies involved in synthesizing such complex molecules and the potential for creating derivatives for various applications (Mandzhulo, 2016). Another study by Manjunath et al. (2011) provided insights into the molecular structure of a related compound, 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, emphasizing its crystalline structure and hydrogen bonding patterns (Manjunath, 2011).

Pharmacological Research and Receptor Studies

Zhang et al. (2014) designed a radiotracer, [(3)H]PF-7191, based on the 8-azaspiro[bicyclo[3.2.1]octane] scaffold, which showed promise for in vivo receptor occupancy measurements and could potentially be used for PET imaging in higher species, indicating the compound's relevance in neurological studies (Zhang, 2014). In the context of cancer research, Basappa et al. (2009) explored the anti-tumor and anti-angiogenic activities of novel hydantoin derivatives, closely related to the compound of interest, revealing their potential in cancer therapy and angiogenesis inhibition (Basappa, 2009).

Medicinal Chemistry and Drug Discovery

Cook et al. (2017) synthesized a series of compounds with the azaspiro[bicyclo[3.2.1]octane] structure, demonstrating their potency for the α7 nicotinic acetylcholine receptor and selectivity over the 5-HT3A receptor, indicating their potential in medicinal chemistry and drug discovery (Cook, 2017).

Diversity-Oriented Synthesis

Wipf et al. (2004) performed a diversity-oriented synthesis of azaspirocycles, showcasing the versatility of the azaspiro[bicyclo[3.2.1]octane] structure in generating a wide array of functionally diverse compounds, which is crucial in drug discovery and chemical biology (Wipf, 2004).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. The high density and potential for high detonation properties of azabicyclo octanes suggest potential uses in high energy density compounds .

properties

IUPAC Name

(1'R,5'S)-spiro[1,2-dihydroindole-3,3'-8-azabicyclo[3.2.1]octane];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.2ClH/c1-2-4-13-12(3-1)14(9-15-13)7-10-5-6-11(8-14)16-10;;/h1-4,10-11,15-16H,5-9H2;2*1H/t10-,11+,14?;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEPVAZKIXSFMB-QJQNDEMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC1N2)CNC4=CC=CC=C34.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC3(C[C@@H]1N2)CNC4=CC=CC=C34.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride

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